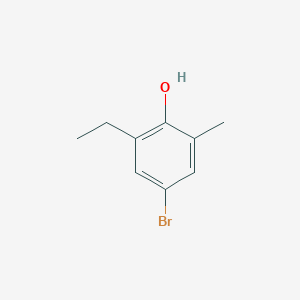

4-Bromo-2-ethyl-6-methylphenol

Description

Significance of Phenolic Compounds in Organic Chemistry

Phenolic compounds are a major class of organic molecules characterized by a hydroxyl (–OH) group attached directly to an aromatic ring. This structural feature imparts a unique set of chemical properties that makes them immensely significant in organic chemistry. The hydroxyl group is an activating, ortho-, para-director in electrophilic aromatic substitutions, making the aromatic ring highly reactive towards a variety of transformations. Furthermore, the hydroxyl proton is weakly acidic, a property that distinguishes phenols from aliphatic alcohols and allows for a range of reactions at the oxygen atom. Phenols are foundational building blocks in the synthesis of countless more complex molecules and are prevalent in many high-value industrial products, including pharmaceuticals, polymers, and dyes.

Overview of Substituted Phenols: Structural Diversity and Reactivity Patterns

The true versatility of phenolic chemistry is revealed in the vast array of substituted phenols. The attachment of different functional groups to the aromatic ring leads to a remarkable diversity in structure and chemical behavior. The nature, position, and number of these substituents profoundly influence the reactivity of the phenolic ring and the acidity of the hydroxyl group. Electron-donating groups (like alkyl or alkoxy groups) enhance the electron density of the ring, increasing its susceptibility to electrophilic attack. Conversely, electron-withdrawing groups (such as nitro or carbonyl groups) decrease the ring's reactivity. This interplay of electronic effects allows for fine-tuning of the molecule's properties for specific applications. The steric hindrance provided by bulky substituents, particularly at the positions ortho to the hydroxyl group, can also direct the course of reactions, leading to high regioselectivity.

Focus on Halogenated Phenols: Synthesis, Reactivity, and Applications

Among the myriad of substituted phenols, halogenated phenols—those bearing one or more halogen atoms (F, Cl, Br, I) on the aromatic ring—represent a particularly important subclass. The introduction of a halogen atom further modifies the electronic properties and reactivity of the phenol (B47542). Halogens are deactivating yet ortho-, para-directing, adding another layer of control in synthetic strategies.

The synthesis of halogenated phenols is typically achieved through the electrophilic halogenation of a parent phenol, with reagents like elemental bromine (Br₂) or N-Bromosuccinimide (NBS) being commonly employed. Controlling the regioselectivity of these reactions is a key challenge, often addressed through the choice of solvent, catalyst, or brominating agent.

Halogenated phenols are highly valuable as intermediates in organic synthesis. The halogen atom serves as a versatile functional handle for a variety of transformations, most notably in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability makes halogenated phenols critical precursors for constructing complex molecular architectures found in pharmaceuticals and agrochemicals. researchgate.net Additionally, the presence of halogens can confer specific properties, such as fire retardancy in polymers. acs.org

Defining the Research Scope: Comprehensive Investigation of 4-Bromo-2-ethyl-6-methylphenol

This article focuses specifically on the chemical compound This compound . This molecule is a trisubstituted, halogenated phenol. Its structure features a bromine atom at the para-position relative to the hydroxyl group, with ethyl and methyl groups occupying the two ortho-positions. This substitution pattern makes it a "hindered phenol," where the bulky ortho-substituents sterically shield the hydroxyl group. This investigation will cover the known properties, a plausible synthetic route, the expected chemical reactivity based on its functional groups, and its potential applications as inferred from the behavior of structurally related compounds.

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrO |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

4-bromo-2-ethyl-6-methylphenol |

InChI |

InChI=1S/C9H11BrO/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5,11H,3H2,1-2H3 |

InChI Key |

AVRCTMZRINPLPA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC(=C1)Br)C)O |

Origin of Product |

United States |

Physicochemical Properties of 4 Bromo 2 Ethyl 6 Methylphenol

Detailed experimental data for 4-Bromo-2-ethyl-6-methylphenol is not extensively documented in publicly available literature. However, its fundamental identifiers and some properties have been established.

| Identifier / Property | Value |

|---|---|

| CAS Number | 7564-39-8 nih.gov |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol ontosight.ai |

| IUPAC Name | This compound |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Synthesis and Manufacturing

The primary route for the synthesis of 4-Bromo-2-ethyl-6-methylphenol involves the electrophilic bromination of the precursor, 2-ethyl-6-methylphenol.

Starting Material: 2-Ethyl-6-methylphenol (CAS: 1687-64-5) is a commercially available substituted phenol (B47542). chemspider.comchemicalbook.comsigmaaldrich.com

Reaction: Electrophilic Aromatic Substitution (Bromination)

The synthesis proceeds via the direct bromination of 2-ethyl-6-methylphenol. In this reaction, the hydroxyl group is a powerful activating group, strongly directing incoming electrophiles to the ortho and para positions. The two existing alkyl groups (ethyl and methyl) are also ortho- and para-directing.

The reaction mechanism involves the following considerations:

The two ortho positions (relative to the -OH group) are already occupied by the ethyl and methyl groups.

Therefore, the incoming bromine electrophile is directed to the only available activated position, which is the para-position.

A common and effective method for such a regioselective bromination is the use of a brominating agent like elemental bromine (Br₂) in a suitable solvent, such as a chlorinated solvent or acetic acid. The reaction typically proceeds under mild conditions. Alternative brominating agents like N-Bromosuccinimide (NBS) can also be used, sometimes with a catalyst or initiator. nist.gov

The general transformation can be represented as:

2-ethyl-6-methylphenol + Br₂ → this compound + HBr

Following the reaction, standard purification techniques, such as distillation or column chromatography, would be employed to isolate the pure this compound product.

Chemical Reactivity and Characteristics

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is sterically hindered by the adjacent ethyl and methyl groups. This "hindrance" reduces the accessibility of the hydroxyl group to bulky reagents. However, it can still undergo typical phenolic reactions:

Acidity: It can be deprotonated by a strong base to form the corresponding phenoxide ion. The steric hindrance may slightly influence its acidity compared to unhindered phenols.

Etherification: It can be converted to a phenolic ether, for example, through Williamson ether synthesis, although the reaction rate might be slower due to steric hindrance.

Reactivity of the Aromatic Ring

The aromatic ring is electron-rich due to the strong activating effect of the hydroxyl group and the weaker activation by the two alkyl groups. However, all positions are substituted, making further electrophilic aromatic substitution difficult without displacement of an existing group. Under harsh conditions, oxidation of the phenol (B47542) to form quinone-type structures could be possible. tcichemicals.com

Reactivity of the Carbon-Bromine Bond

The bromine atom at the para-position is a key site for synthetic transformations. The C-Br bond can participate in a variety of reactions, most notably:

Palladium-Catalyzed Cross-Coupling Reactions: The compound is an excellent candidate for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of new alkyl, aryl, vinyl, alkynyl, or amino groups at the 4-position, making it a versatile building block for more complex molecules.

Grignard Reagent Formation: Reaction with magnesium metal could form the corresponding Grignard reagent, which can then be used to react with a wide range of electrophiles.

Reactivity Profiles and Derivatization Chemistry of 4 Bromo 2 Ethyl 6 Methylphenol

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group is a primary site for reactions such as alkylation, acylation, and oxidation. The presence of bulky ortho substituents (ethyl and methyl groups) can sterically hinder this site, influencing reaction rates and conditions compared to unhindered phenols.

Alkylation and Acylation Reactions (e.g., Ether and Ester Formation)

The phenolic proton is acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide is central to ether and ester synthesis.

Alkylation (Ether Formation): The Williamson ether synthesis is a classic method for forming ethers, involving the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com For sterically hindered phenols like 4-Bromo-2-ethyl-6-methylphenol, microwave-assisted methods can provide an efficient alternative to conventional heating, often leading to shorter reaction times and improved yields. koreascience.kr While specific examples for this compound are not extensively documented, the reactivity of closely related analogs provides insight. For instance, the isomer 2-bromo-4-ethyl-6-methylphenol can be converted to its corresponding methoxy (B1213986) ether, 4-ethyl-2-methoxy-6-methylphenol, by reacting it with sodium methoxide (B1231860) in the presence of a copper(I) bromide catalyst at elevated temperatures. rsc.org This transformation highlights a method to achieve O-alkylation even with a substituted bromophenol.

| Reactant | Reagents & Conditions | Product | Yield | Reference |

| 2-Bromo-4-ethyl-6-methylphenol | 1. CH₃ONa, CuBr, DMF | 4-Ethyl-2-methoxy-6-methylphenol | 81% | rsc.org |

| 2. 110 °C |

Note: Data for the isomeric compound 2-bromo-4-ethyl-6-methylphenol is presented as a close analog.

Acylation (Ester Formation): Acylation involves the reaction of the phenol (B47542) with an acyl halide or anhydride, typically in the presence of a base like pyridine, to form a phenyl ester. This reaction proceeds readily with the nucleophilic phenoxide attacking the electrophilic carbonyl carbon of the acylating agent.

Oxidation Reactions of Phenols

The phenolic hydroxyl group makes the molecule susceptible to oxidation. Hindered phenols, particularly those with alkyl groups at the ortho and para positions, often undergo one-electron oxidation to form stable phenoxy radicals. For 4-bromo-2,6-dialkylphenols, oxidation can lead to different products depending on the reaction conditions. One common pathway is oxidative coupling, where two phenoxy radicals dimerize. For example, the base-mediated oxidation of the closely related compound 4-Bromo-2,6-dimethylphenol can lead to the formation of 3,3',5,5'-Tetramethyldiphenoquinone. This suggests that this compound would likely undergo a similar coupling reaction to yield the corresponding tetra-substituted diphenoquinone. acs.org

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic attack by the strongly activating hydroxyl group and the weakly activating alkyl groups. These groups are ortho, para-directing. However, the para position is blocked by the bromine atom, and the ortho positions are occupied by the ethyl and methyl groups. This leaves the meta positions (3 and 5) as potential sites for substitution.

Further Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation)

Despite the directing influence of the activating groups, electrophilic substitution can occur at the less-favored meta positions. The outcome of such reactions is governed by a combination of steric hindrance from the ortho substituents and the electronic effects of all groups on the ring.

Nitration: The nitration of substituted phenols can lead to various products. For example, the nitration of related 4-chloro-2-methylphenol (B52076) is known to yield 4-chloro-2-methyl-6-nitrophenol. google.com Studies on the nitration of 4-bromo-2,6-dialkylphenols indicate that substitution can occur, sometimes accompanied by rearrangements or displacement of existing groups, particularly under harsh conditions with fuming nitric acid. acs.orgcanterbury.ac.nz For this compound, nitration would be expected to introduce a nitro group at either the 3- or 5-position of the ring.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the halogen). libretexts.orglibretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orglibretexts.org The aromatic ring of this compound contains electron-donating alkyl groups and a weakly deactivating bromine atom, but lacks the strong activating groups required for SNAr. Consequently, the direct displacement of the bromine atom by a nucleophile via the SNAr mechanism is not a feasible reaction pathway for this compound under standard conditions.

Transformations of the Bromine Substituent

The carbon-bromine bond offers a versatile handle for a variety of synthetic transformations, most notably metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: The bromine atom on the aromatic ring can readily participate in palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves coupling with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Coupling: This involves the reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to aryl-substituted acetylenes. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgmdpi.comscirp.org The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl. nih.gov

While specific cross-coupling data for this compound is limited, the reactivity of aryl bromides is well-established, and it is a highly suitable substrate for these transformations. jst.go.jp

| Coupling Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkenyl-substituted phenol |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted phenol |

Coordination Chemistry: Metal Complexation with this compound Ligands

While this compound itself can act as a simple monodentate phenolate (B1203915) ligand, its true potential in coordination chemistry is realized upon derivatization into multidentate ligands. A common and effective strategy is to introduce another coordinating group onto the phenol ring, most frequently at the ortho position to the hydroxyl group.

A prominent class of ligands derived from substituted phenols are Schiff bases. These are typically formed by the condensation reaction of an ortho-formylphenol (a salicylaldehyde (B1680747) derivative) with a primary amine. Although this compound lacks a formyl group, a related derivative, such as 4-bromo-2-formyl-6-methylphenol or 4-bromo-2-formyl-6-ethylphenol, could be synthesized and used as a precursor. The resulting Schiff base ligand typically coordinates to a metal center as a bidentate or tridentate ligand through the phenolate oxygen and the imine nitrogen atom(s). thieme-connect.com

The bromine substituent at the para-position remains on the ligand framework, where it can electronically influence the properties of the resulting metal complex or serve as a site for further post-complexation modification. A wide variety of transition metal complexes with Schiff bases derived from brominated salicylaldehydes have been synthesized and characterized, demonstrating the versatility of this ligand class. These complexes find applications in areas such as catalysis and materials science. researchgate.netgoogle.commit.edubharatividyapeeth.edu

The table below presents examples of metal complexes formed with Schiff base ligands analogous to those derivable from formylated this compound.

| Metal Ion | Ligand Type (Analogous) | Coordination Geometry | Reference |

|---|---|---|---|

| Copper(II) | Bidentate Schiff base from 5-bromosalicylaldehyde | Distorted Square Planar | bharatividyapeeth.edu |

| Nickel(II) | Bidentate Schiff base from a bromophenol derivative | Octahedral or Square Planar | google.com |

| Zinc(II) | Bidentate Schiff base from 5-bromosalicylaldehyde | Tetrahedral | bharatividyapeeth.edu |

| Manganese(III) | Bidentate Schiff base from 4-bromo-2-formylphenol | Six-coordinate (Octahedral) | researchgate.net |

Exploration of Derivatization for Enhanced Functionality

Derivatization of this compound is a key strategy for tuning its physical, chemical, and biological properties to create molecules with enhanced or novel functionalities. guidechem.com The primary sites for derivatization are the phenolic hydroxyl group and the aryl bromide.

Modification of the Phenolic Hydroxyl Group:

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide. google.com This modification can alter solubility, protect the hydroxyl group during subsequent reactions, or introduce new functional groups. google.comrsc.org For example, introducing an allyl ether allows for further reactions like Claisen rearrangement or ring-closing metathesis. google.com

Esterification: The phenol can be esterified by reacting it with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). thieme-connect.commdpi.com Esterification of hindered phenols can be challenging but is achievable with appropriate coupling agents like DCC/DMAP. mdpi.com This transformation is often used to create prodrugs, modify antioxidant properties, or synthesize functional materials. mit.edunih.gov

Modification via the Aryl Bromide: As detailed in section 5.3.1, cross-coupling reactions are a powerful tool for derivatization. Attaching different aryl, alkenyl, or alkynyl groups can dramatically alter the molecule's steric and electronic profile, leading to new materials with applications in fields like liquid crystals or as intermediates for pharmaceuticals.

Modification of the Aromatic Ring: Besides displacing the bromine, electrophilic aromatic substitution could potentially introduce other functional groups, although the positions are strongly directed by the existing activating (hydroxyl, ethyl, methyl) and deactivating (bromo) substituents.

These derivatization strategies highlight the role of this compound as a versatile building block, allowing chemists to access a wide range of more complex molecules with tailored functionalities. nih.gov

Analytical Methodologies for the Characterization and Quantification of 4 Bromo 2 Ethyl 6 Methylphenol

Chromatographic Separation and Detection Methods

Chromatography is a fundamental technique for the separation of 4-Bromo-2-ethyl-6-methylphenol from other components in a sample. The choice of chromatographic method and detector is contingent on the sample matrix, the required level of sensitivity, and the analytical objective.

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The high separation efficiency of GC combined with the definitive identification capabilities of MS provides a robust analytical approach.

For the analysis of phenolic compounds, including brominated phenols, derivatization is often employed to enhance volatility and improve chromatographic peak shape. nih.govresearchgate.net A common derivatization technique is acetylation, which converts the polar hydroxyl group into a less polar acetate (B1210297) ester. researchgate.net This process typically involves reacting the phenol (B47542) with an acetylating agent, such as acetic anhydride. nih.gov

The GC separation is generally performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5 or equivalent 5% phenyl-methylpolysiloxane column. chromforum.org The temperature program is optimized to ensure the separation of this compound from isomers and other sample components.

Following separation in the GC column, the analyte enters the mass spectrometer. In the ion source, typically operating with electron ionization (EI), the molecule is fragmented into a characteristic pattern of ions. The mass spectrum of this compound, while not widely published, can be predicted based on the fragmentation of related bromophenols. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

| Parameter | Condition |

|---|---|

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 60 °C, ramp to 280 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Transfer Line | 280 °C |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

The data in this table is compiled based on general methods for brominated phenols and may require optimization for this compound.

High-performance liquid chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of phenolic compounds, including those that are less volatile or thermally labile. The separation is typically achieved using a reversed-phase column, where the stationary phase is non-polar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with the addition of an acid like trifluoroacetic acid to improve peak shape. mdpi.comresearchgate.net

Several detection modes can be coupled with HPLC for the analysis of this compound:

UV-Vis Detection: Phenolic compounds exhibit strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. A diode array detector (DAD) or a variable wavelength detector (VWD) can be used to monitor the column effluent at a specific wavelength, typically around 280 nm for phenols. While cost-effective, UV detection may lack specificity in complex matrices where other compounds absorb at similar wavelengths. mdpi.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a highly selective and sensitive detection method. researchgate.netnih.gov Electrospray ionization (ESI) is a common interface for LC-MS analysis of phenols. Tandem mass spectrometry (MS/MS) can be used for even greater specificity and for structural elucidation by analyzing the fragmentation of a selected precursor ion. researchgate.netnih.gov

Fluorescence Detection: While native this compound does not exhibit strong fluorescence, derivatization with a fluorescent labeling reagent can significantly enhance detection sensitivity and selectivity. This approach is particularly useful for trace-level analysis.

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm or ESI-MS |

The data in this table represents a general method and should be optimized for the specific application.

Application of Advanced Spectroscopic Techniques for Mixture Analysis

When this compound is a component of a complex mixture, advanced spectroscopic techniques can be employed for both qualitative and quantitative analysis, often in conjunction with chemometric methods.

An in-depth analysis of the scientific landscape surrounding this compound reveals a compound poised for future discovery. While it is recognized and available as a chemical entity, dedicated research into its specific properties and applications is notably sparse. This article synthesizes the current understanding and outlines the significant future potential for this molecule, focusing on unexplored research avenues, its promise in materials science, and interdisciplinary opportunities.

Conclusion and Future Perspectives in the Research of 4 Bromo 2 Ethyl 6 Methylphenol

The study of 4-Bromo-2-ethyl-6-methylphenol is in its infancy. The existing scientific literature primarily focuses on broader categories of brominated phenols or structurally similar molecules rather than this specific compound. Consequently, the field is open for foundational research to characterize its properties and explore its potential, which can be inferred from the well-documented chemistry of related substances.

Q & A

Q. Q1. What are the standard synthetic routes for 4-bromo-2-ethyl-6-methylphenol, and how can reaction conditions be optimized to improve yield?

Answer: Synthesis typically involves bromination of a precursor phenolic compound. For example:

Electrophilic aromatic substitution : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) can selectively brominate the para position relative to the ethyl and methyl substituents .

Protecting group strategies : Protecting the hydroxyl group (e.g., with acetyl or tert-butyldimethylsilyl groups) can prevent side reactions during alkylation or bromination .

Optimization : Vary solvent polarity (e.g., dichloromethane vs. acetonitrile), temperature (0–25°C), and stoichiometric ratios (Br₂:phenol = 1:1.2) to maximize yield. Monitor progress via thin-layer chromatography (TLC) or HPLC .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR :

- ¹H NMR : Distinct signals for ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 2.3 ppm, singlet) groups. Aromatic protons appear as a singlet (δ 6.8–7.2 ppm) due to symmetry .

- ¹³C NMR : Bromine’s electronegativity deshields the adjacent carbon (δ 115–120 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 230 (M⁺) with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR : Broad O–H stretch (~3200 cm⁻¹) and C–Br vibration (~600 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Answer:

Q. Q4. How do substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer: The bromine atom acts as a directing group, enabling Suzuki-Miyaura or Ullmann couplings.

- Electronic effects :

- Bromine : Withdraws electron density, activating the ring for nucleophilic substitution at the para position.

- Ethyl/methyl groups : Donate electrons via hyperconjugation, stabilizing intermediates .

- Methodology :

Q. Q5. What computational methods can predict the biological activity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate binding affinities (ΔG < −6 kcal/mol) against experimental IC₅₀ values .

- ADMET prediction : Use SwissADME to evaluate pharmacokinetics (e.g., logP ≈ 3.2, indicating moderate lipophilicity) .

Q. Q6. How should researchers address contradictions in reported spectroscopic data for brominated phenolic compounds?

Answer:

- Reproducibility : Standardize solvent (e.g., CDCl₃ for NMR) and concentration.

- Artifact identification : Check for oxidation byproducts (e.g., quinones) via 2D NMR (COSY, HSQC) .

- Comparative analysis : Cross-reference with high-purity standards (e.g., NIST data) and published crystallographic coordinates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.